

Technical Guide: Physical Properties & Characterization of 3-(4-Nitrophenyl)cyclohexanone

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)cyclohexanone

Cat. No.: B7900461

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Compound Overview & Significance

3-(4-Nitrophenyl)cyclohexanone (CAS: 1363664-87-2) is a functionalized cyclohexane derivative featuring a nitro-substituted aryl group at the 3-position.[1] It serves as a benchmark substrate in asymmetric catalysis, particularly in the study of conjugate addition reactions (Michael addition). Its structural motif—a chiral center beta to a carbonyl—makes it a valuable scaffold in the synthesis of neuroactive pharmaceutical agents and complex alkaloids.

Core Identity Data

Property	Detail
IUPAC Name	3-(4-Nitrophenyl)cyclohexan-1-one
CAS Registry Number	1363664-87-2
Molecular Formula	C ₁₂ H ₁₃ NO ₃
Molecular Weight	219.24 g/mol
SMILES	O=C1CC(C2=CC=C(=O)C=C2)CCC1
Chirality	Contains one stereocenter at C3; often synthesized as the (S)- or (R)-enantiomer.

Physical & Chemical Properties

The following data aggregates experimental observations and high-confidence predictive models for the purified compound.

Table 1: Physicochemical Specifications

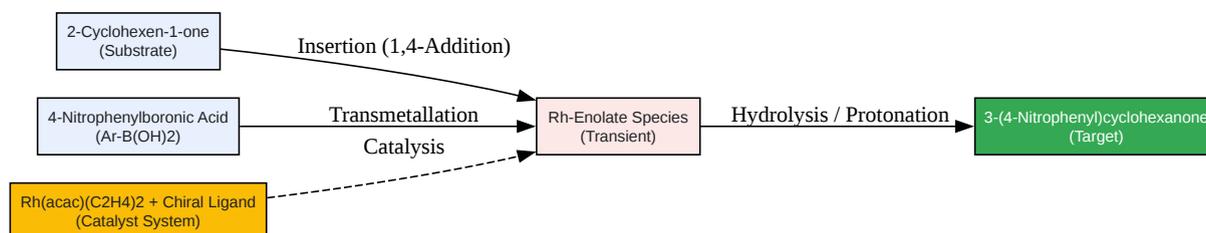
Property	Value / Description	Note
Physical State	Solid	Typically isolated as a white to off-white powder or crystalline solid [1].
Melting Point	104–108 °C (Experimental range varies by enantiopurity)	The 4-isomer melts at 108–110 °C; the 3-isomer typically exhibits a similar solid-phase transition.
Boiling Point	~445 °C (Predicted at 760 mmHg)	Decomposition likely occurs prior to boiling at atmospheric pressure.
Density	1.25 ± 0.1 g/cm ³ (Predicted)	Consistent with nitro-substituted aromatics.
Solubility	Soluble in CHCl ₃ , CH ₂ Cl ₂ , EtOAc, DMSO.	Poorly soluble in water; moderate solubility in alcohols.
pKa	~19 (α-proton to carbonyl)	The nitro group exerts a remote electron-withdrawing effect, slightly increasing acidity compared to cyclohexanone.

Synthesis & Production Protocols

The primary route to **3-(4-Nitrophenyl)cyclohexanone** is the transition-metal catalyzed conjugate addition of 4-nitrophenylboronic acid to 2-cyclohexen-1-one. This method allows for the introduction of the aryl group with high regioselectivity and, when chiral ligands are used, high enantioselectivity.

Mechanistic Workflow (Rhodium Catalysis)

The reaction proceeds via a Rh(I) catalytic cycle involving transmetallation, insertion, and hydrolysis.



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Figure 1: Rhodium-catalyzed asymmetric 1,4-addition pathway yielding **3-(4-Nitrophenyl)cyclohexanone**.

Experimental Protocol (Standard Bench Scale)

Objective: Synthesis of racemic **3-(4-Nitrophenyl)cyclohexanone** via Rh-catalysis.

- Reagents:
 - 2-Cyclohexen-1-one (1.0 mmol)
 - 4-Nitrophenylboronic acid (1.5 mmol)^{[2][3]}
 - [Rh(OH)(cod)]₂ (1.5 mol% Rh)
 - Solvent: 1,4-Dioxane/H₂O (10:1)
- Procedure:
 - Charge a reaction vial with the boronic acid, Rh catalyst, and solvent under an inert atmosphere (N₂ or Ar).

- Add 2-cyclohexen-1-one dropwise at room temperature.
- Stir the mixture at 30–50 °C for 12–24 hours. Monitor consumption of enone via TLC (Hexane/EtOAc 3:1).
- Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.
- Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient).
- Validation: Product should appear as a solid. Confirm structure via ¹H NMR.[2][4]

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The nitro group induces significant deshielding on the aromatic protons.

¹H NMR Data (300 MHz, CDCl₃)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling (J)
Ar-H (ortho to NO ₂)	8.20	Doublet (d)	2H	J = 8.7 Hz
Ar-H (meta to NO ₂)	7.54	Doublet (d)	2H	J = 8.7 Hz
C3-H (Benzylic)	3.05 – 3.15	Multiplet (m)	1H	-
C2-H (α-carbonyl)	2.35 – 2.60	Multiplet (m)	2H	-
C6-H (α-carbonyl)	2.30 – 2.50	Multiplet (m)	2H	-
C4/C5-H (Ring)	1.70 – 2.20	Multiplet (m)	4H	-

Interpretation:

- The characteristic A₂B₂ system in the aromatic region (δ 8.20 and 7.54) confirms the para-substituted nitrobenzene moiety [2].
- The multiplet at δ ~3.10 ppm corresponds to the single proton at the chiral center (C3), diagnostic of the 1,4-addition product (saturation of the double bond).

Applications in Drug Development

3-(4-Nitrophenyl)cyclohexanone acts as a versatile "chiral building block."

- Neuroactive Pharmacophores: The 3-arylcyclohexanone skeleton is pharmacophorically related to agents like Rolipram (a PDE4 inhibitor). The nitro group can be reduced to an amine, allowing for further derivatization into amides or sulfonamides common in CNS-active drugs.
- Asymmetric Synthesis Benchmark: Because the enantiomeric excess (ee) of this compound can be rigorously determined via chiral HPLC (e.g., Chiralpak AD-H or AS-H columns), it is used to validate new chiral ligands (e.g., chiral dienes, phosphoramidites) in methodology research [3].

Safety & Handling (MSDS Summary)

- Hazards: The compound contains a nitro group, which can be associated with toxicity if ingested or absorbed. Treat as a potential skin and eye irritant (H315, H319).
- Storage: Store in a cool, dry place under inert gas. The ketone functionality is stable, but the compound should be protected from strong oxidizers and reducing agents.
- Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

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